molecular formula C13H10ClF3N2O2 B6169539 3-chloro-4-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 958729-37-8

3-chloro-4-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B6169539
CAS No.: 958729-37-8
M. Wt: 318.7
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Description

3-chloro-4-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical properties. It contains multiple functional groups, which makes it valuable in various fields of chemical research. The compound's structure includes a pyrrole ring substituted with a trifluoromethyl phenyl group and a dimethylamino group, along with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves several steps:

  • Formation of the Pyrrole Ring

    • Starting with 4-(trifluoromethyl)benzaldehyde and an appropriate amine (dimethylamine), the first step involves the formation of the pyrrole ring through a cyclization reaction.

    • Common reagents include Lewis acids or bases to catalyze the cyclization.

    • Typical reaction conditions might involve temperatures ranging from 50 to 150°C under an inert atmosphere to prevent side reactions.

  • Chlorination

    • These reactions often occur at lower temperatures (0-25°C) to control the reaction rate and avoid over-chlorination.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up, utilizing continuous flow reactors to maintain consistent reaction conditions. Such reactors ensure higher yields and better control over reaction parameters like temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation, particularly at the dimethylamino group, forming corresponding N-oxides.

    • Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction

    • Reduction reactions may target the pyrrole ring, converting it into a pyrrolidine ring under specific conditions.

    • Typical reducing agents include metal hydrides like sodium borohydride.

  • Substitution

    • The chlorine atom in the compound can participate in nucleophilic substitution reactions.

    • Reagents such as sodium methoxide or other nucleophiles are often used in these reactions.

Major Products

  • Oxidation: : N-oxides of the compound.

  • Reduction: : Pyrrolidine derivatives.

  • Substitution: : Compounds where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

  • The compound serves as a building block in organic synthesis, enabling the formation of more complex molecules.

Biology

  • It is studied for its potential as a biochemical probe due to its structural features that allow interaction with various biomolecules.

Medicine

  • Research includes its potential use as a drug candidate, particularly for its ability to modulate specific biological pathways.

Industry

  • In the industrial sector, this compound might be used in the synthesis of polymers or other materials requiring its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group and the dimethylamino moiety contribute to its binding affinity and specificity, facilitating its role in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(methylamino)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione: : Similar structure but with a methylamino group instead of dimethylamino.

  • 4-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione: : Lacks the chlorine atom, which affects its reactivity and applications.

Uniqueness

The presence of both a chlorine atom and a dimethylamino group in 3-chloro-4-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione distinguishes it from other compounds, offering a unique set of chemical reactivities and potential applications in research and industry. This combination of functionalities provides versatility in its use, from synthetic chemistry to medicinal research.

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Properties

CAS No.

958729-37-8

Molecular Formula

C13H10ClF3N2O2

Molecular Weight

318.7

Purity

95

Origin of Product

United States

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